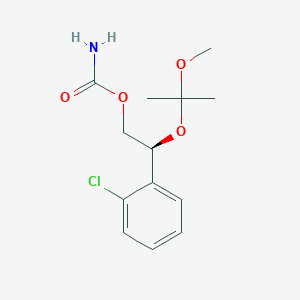
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate typically involves multi-step organic reactions. The starting materials might include chlorinated benzene derivatives and methoxy-substituted alcohols. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be studied for its potential effects on cellular processes and enzyme activities. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicine, carbamates are often investigated for their pharmacological properties. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
In industry, this compound might be used as a precursor for the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate include other carbamates with different substituents on the benzene ring or variations in the alkoxy group. Examples might include:
- (betaS)-2-Chloro-beta-(1-ethoxy-1-methylethoxy)-benzeneethanol 1-Carbamate
- (betaS)-2-Chloro-beta-(1-methoxy-1-ethylethoxy)-benzeneethanol 1-Carbamate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18ClNO4 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
[(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethyl] carbamate |
InChI |
InChI=1S/C13H18ClNO4/c1-13(2,17-3)19-11(8-18-12(15)16)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3,(H2,15,16)/t11-/m1/s1 |
Clé InChI |
IYOQJZBABNPCNT-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(OC)O[C@H](COC(=O)N)C1=CC=CC=C1Cl |
SMILES canonique |
CC(C)(OC)OC(COC(=O)N)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


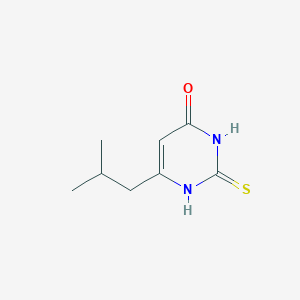
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
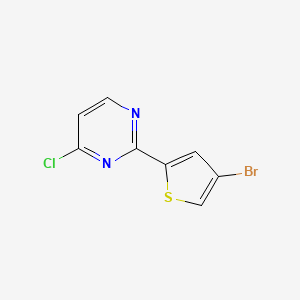
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)

![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
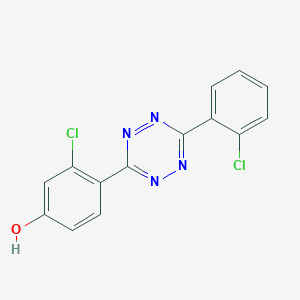
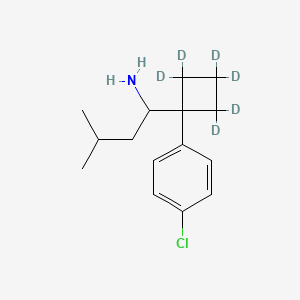
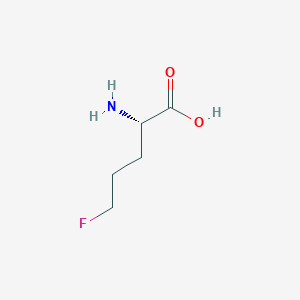
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
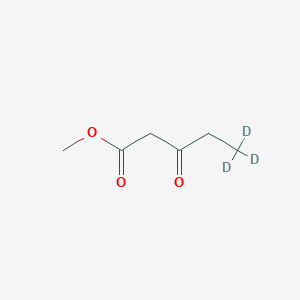

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
